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Compound of Interest

Compound Name:
2-(p-Chlorophenyl)-2-

hydroxyacetamide

CAS No.: 18584-27-5

Cat. No.: B093745 Get Quote

Part 1: Chemical Profile & Strategic Utility
Executive Summary
2-(p-Chlorophenyl)-2-hydroxyacetamide, commonly known as 4-chloromandelamide, serves

as a critical chiral scaffold in the synthesis of phenylethanolamine-class active pharmaceutical

ingredients (APIs). Its structural duality—possessing both a chiral hydroxyl group and a

reducible amide functionality—makes it a versatile "chiral pool" precursor for two major

therapeutic classes:

Adrenergic Agents: Precursor to 2-amino-1-(4-chlorophenyl)ethanol, a scaffold used in beta-

blockers and adrenergic agonists (analogs of Octopamine).

NMDA Receptor Antagonists: Used in the development of neuroprotective agents (e.g.,

Eliprodil analogs) requiring a 4-chlorophenyl-ethanolamine backbone.

Agro-Pharmaceuticals: A direct intermediate for the fungicide Mandipropamid, demonstrating

its utility in bioactive amide synthesis.
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The compound allows for orthogonal functionalization:

The Amide Nitrogen: Open to alkylation or reduction to a primary amine.

The Benzylic Hydroxyl: Open to etherification or inversion (Mitsunobu reaction) to set

stereochemistry.

The 4-Chloro Substituent: Provides metabolic stability and lipophilicity, critical for CNS

penetration in neurological drugs.

Part 2: Synthesis & Production Protocols
Protocol A: Hydrolysis of 4-Chloromandelonitrile
Objective: Synthesize high-purity 2-(p-chlorophenyl)-2-hydroxyacetamide from the nitrile

precursor. Mechanism: Controlled acid-catalyzed hydrolysis prevents over-hydrolysis to the

carboxylic acid.

Reagents:

4-Chloromandelonitrile (1.0 eq)

Sulfuric Acid (

), conc. (3.0 eq)

Ice/Water

Step-by-Step Methodology:

Setup: Charge a glass-lined reactor with concentrated

and cool to 0–5°C.

Addition: Slowly add 4-Chloromandelonitrile portion-wise, maintaining internal temperature

. Causality: Exothermic reaction; higher temperatures favor carboxylic acid formation.

Reaction: Stir at 20–25°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for

disappearance of nitrile.
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Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The amide

will precipitate as a white solid.

Purification: Filter the solid. Wash with cold water until pH is neutral. Recrystallize from

Ethanol/Water (9:1) to remove trace acid.

Validation: Target Melting Point: 148–150°C.

Protocol B: Reduction to 2-Amino-1-(4-
chlorophenyl)ethanol
Objective: Convert the amide to the primary amine, the key pharmacophore for adrenergic

drugs. Safety Note: This reaction generates hydrogen gas. Use a dedicated hydrogenation vent

or scrubber.

Reagents:

2-(p-Chlorophenyl)-2-hydroxyacetamide (1.0 eq)

Borane-Tetrahydrofuran Complex (

) (3.0 eq)

Methanol (Quenching agent)

HCl (6N)

Step-by-Step Methodology:

Inertion: Purge the reactor with Nitrogen (

). Dissolve the amide in anhydrous THF.

Reduction: Add

solution dropwise via addition funnel at 0°C.

Reflux: Heat the mixture to reflux (66°C) for 12 hours. Causality: Amide reduction is

kinetically slow; heat is required to drive the reaction to completion.
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Quench: Cool to 0°C. Carefully add Methanol to destroy excess Borane (Wait for gas

evolution to cease).

Hydrolysis: Add 6N HCl and reflux for 1 hour to break the amine-borane complex.

Isolation: Basify with NaOH to pH 10. Extract with Dichloromethane (DCM).[1] Dry organic

layer over

and concentrate.

Salt Formation: Dissolve the crude oil in Ethanol and add HCl/Ether to precipitate 2-Amino-1-

(4-chlorophenyl)ethanol Hydrochloride.

Part 3: Downstream Application Workflows
Synthesis of Mandipropamid (Agro-Pharma Example)
This workflow demonstrates the alkylation capability of the intermediate.

Step 1: Reaction of 2-(p-chlorophenyl)-2-hydroxyacetamide with propynyl bromide.

Step 2: Etherification of the hydroxyl group.

Result: Formation of the bioactive mandelamide fungicide.

Chiral Resolution for Enantiopure APIs
For pharmaceutical applications (e.g., (R)-isomers for beta-blockers), the racemic amide must

be resolved.

Enzymatic Kinetic Resolution: Use Pseudomonas cepacia lipase in vinyl acetate. The (S)-

enantiomer is selectively acetylated, leaving the (R)-amide unchanged.

Separation: The acetylated ester and the unreacted amide are separated via column

chromatography.

Part 4: Visualization of Reaction Pathways

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.fishersci.co.uk/gb/en/lab-reporter.html
https://www.benchchem.com/product/b093745?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Chloromandelonitrile
(Precursor)

2-(p-Chlorophenyl)-
2-hydroxyacetamide
(Target Intermediate)

H2SO4, 0-25°C
(Controlled Hydrolysis)

4-Chloromandelic Acid
(Over-hydrolysis Byproduct)

H2O, Heat
(Side Reaction)

2-Amino-1-(4-chlorophenyl)ethanol
(Adrenergic Scaffold)

BH3-THF
(Reduction)

Mandipropamid
(Bioactive Amide)

Alkylation
(Propynyl bromide)

Click to download full resolution via product page

Caption: Reaction network showing the central role of 4-chloromandelamide in divergent

synthesis pathways.

Part 5: Analytical Quality Control
Parameter Method Specification Notes

Purity HPLC (C18 Column) > 98.5%

Mobile Phase:

ACN/Water (0.1%

TFA).

Chiral Purity
Chiral HPLC

(Chiralcel OD-H)
> 99% ee

Critical for receptor-

specific drugs.

Water Content Karl Fischer < 0.5%

Moisture affects

downstream

reduction.

Residual Solvents GC-Headspace < 5000 ppm (Ethanol) ICH Q3C Guidelines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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